molecular formula C14H15ClO3 B5163535 7-Butoxy-3-chloro-4-methylchromen-2-one

7-Butoxy-3-chloro-4-methylchromen-2-one

Cat. No.: B5163535
M. Wt: 266.72 g/mol
InChI Key: UNNMUMXJBLSCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butoxy-3-chloro-4-methylchromen-2-one is a synthetic coumarin derivative designed for advanced chemical and pharmaceutical research. Coumarins are a significant class of fused benzopyrone compounds known for a broad spectrum of biological activities. The specific substitution pattern on this compound—featuring a 7-butoxy group, a 3-chloro moiety, and a 4-methyl group—is strategically chosen to modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. Research Applications and Value This compound serves as a key intermediate in organic synthesis and medicinal chemistry. Its structure is closely related to other 7-butoxy-4-methylchromen-2-one derivatives which have been utilized as core scaffolds in the development of novel bioactive molecules . The presence of the 3-chloro substituent is a critical structural feature, as seen in other research compounds, where it can be utilized in further chemical transformations or to enhance binding affinity in biological systems . The primary research value of this chromen-2-one derivative lies in its potential as a precursor for the development of receptor-targeted agents, particularly for the central nervous system. A prominent area of application for such compounds is in the study of G-protein-coupled receptors (GPCRs). Recent scientific literature highlights that structurally similar 4-methylcoumarin derivatives, functionalized with alkyl chains and nitrogen-containing groups, demonstrate excellent binding affinity for serotonin receptors such as 5-HT 1A . These receptors are a vital target for researching new therapeutics for psychiatric and neurological disorders, including depression, anxiety, and schizophrenia . The 7-butoxy side chain in your compound of interest is analogous to the linker moiety used in these highly active piperazine-derived coumarin ligands, suggesting its potential utility in similar structure-activity relationship (SAR) studies . Handling and Safety For Research Use Only. Not for Human or Veterinary Use. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated environment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-butoxy-3-chloro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c1-3-4-7-17-10-5-6-11-9(2)13(15)14(16)18-12(11)8-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNMUMXJBLSCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Butoxy 3 Chloro 4 Methylchromen 2 One

Retrosynthetic Analysis of 7-Butoxy-3-chloro-4-methylchromen-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available precursors, thereby designing a viable synthetic route. researchgate.net For this compound, the analysis identifies several key disconnections that logically pave the way for its synthesis.

The primary disconnections for the target molecule are:

C3-Cl Bond : The chloro group at the C-3 position can be introduced via an electrophilic chlorination reaction. This suggests a precursor molecule, 7-Butoxy-4-methylchromen-2-one.

C7-O (Butoxy) Bond : The butoxy ether linkage at the C-7 position can be formed through a Williamson ether synthesis. This points to a key intermediate, 7-Hydroxy-4-methylchromen-2-one, and a butylating agent like 1-bromobutane (B133212).

Coumarin (B35378) Core : The fundamental chromen-2-one (coumarin) ring system is typically formed through condensation reactions. The Pechmann condensation is a classic and efficient method, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net This disconnection leads back to two simple starting materials: resorcinol (B1680541) (1,3-dihydroxybenzene) and ethyl acetoacetate.

This strategic deconstruction outlines a convergent and logical forward synthesis, starting from basic building blocks and progressively adding complexity and the desired functional groups.

Optimized Synthetic Routes to this compound

Based on the retrosynthetic analysis, the synthesis of this compound is a multi-step process involving the formation of the core coumarin structure, followed by sequential functionalization.

Synthesis of Key Precursors and Intermediate Functionalization

The synthesis begins with the construction of the foundational 7-hydroxycoumarin intermediate.

Synthesis of 7-Hydroxy-4-methylchromen-2-one : This key intermediate is most commonly synthesized via the Pechmann reaction. The process involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate. researchgate.netnih.gov Traditionally, strong mineral acids such as concentrated sulfuric acid are used as catalysts. The reaction yields 7-Hydroxy-4-methylchromen-2-one, a versatile platform for further modifications.

Synthesis of 7-Butoxy-4-methylchromen-2-one : The next step is the introduction of the butoxy group at the C-7 position. This is achieved through a Williamson ether synthesis, where the phenolic hydroxyl group of 7-Hydroxy-4-methylchromen-2-one is alkylated. The reaction is typically carried out by treating the hydroxycoumarin with an alkylating agent, such as 1-bromobutane or 1-chlorobutane, in the presence of a weak base like potassium carbonate (K2CO3) and a suitable solvent like acetonitrile.

Synthesis of this compound : The final step is the regioselective chlorination at the C-3 position of the coumarin ring. The electron-rich nature of the C-3 position makes it susceptible to electrophilic substitution. Reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can be employed to install the chloro substituent, yielding the target compound. This reaction is analogous to the use of 4-chloro-3-nitrocoumarin (B1585357) as a precursor in other complex syntheses, highlighting the reactivity of the C-3/C-4 edge of the pyrone ring. rsc.org

Mechanistic Aspects of Chromen-2-one Ring Closure for this compound

The core of the synthesis lies in the formation of the chromen-2-one ring, which is predominantly achieved through the Pechmann condensation. researchgate.net The mechanism under acidic catalysis proceeds through several key steps:

Transesterification : The reaction initiates with the acid-catalyzed transesterification between one of the hydroxyl groups of resorcinol and the carbonyl group of ethyl acetoacetate.

Intramolecular Hydroxyalkylation : The resulting intermediate undergoes an intramolecular electrophilic attack on the activated aromatic ring (a Friedel-Crafts type alkylation), leading to the formation of a cyclic intermediate.

Dehydration : The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the α,β-unsaturated lactone ring system characteristic of coumarins. This step forms the stable, conjugated pyrone ring fused to the benzene (B151609) ring.

Green Chemistry Approaches and Catalysis in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. eurekalert.org The synthesis of coumarins, including the target compound, has been a focus for the application of green chemistry principles to minimize hazardous waste and improve efficiency. benthamdirect.comeurekaselect.comingentaconnect.com

Conventional methods for the Pechmann condensation often rely on corrosive and hazardous catalysts like concentrated sulfuric acid. researchgate.net Green alternatives focus on replacing these with solid acid catalysts, which are reusable, less corrosive, and easier to handle.

Catalyst TypeSpecific ExamplesAdvantages
Homogeneous Acids (Traditional) Concentrated H2SO4, AlCl3, P4O10High reactivity
Solid Acid Catalysts Amberlyst-15, Zeolites, Montmorillonite K-10Reusable, non-corrosive, easy separation
Supported Catalysts Polyvinylpyrrolidone-supported phosphotungstic acid (PVP-HPW) researchgate.netHigh efficiency, ionic liquid structure
Ionic Liquids Acidic ionic liquids (e.g., [bmim]HSO4)Reusable, acts as both solvent and catalyst

Furthermore, alternative energy sources are employed to accelerate these reactions and reduce energy consumption. kjscollege.com Techniques such as microwave irradiation and ultrasound assistance have been successfully applied to coumarin synthesis, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. eurekalert.orgbenthamdirect.com These green synthetic methods have been successfully used for various condensation reactions pivotal to coumarin synthesis, including the Knoevenagel, Perkin, and Pechmann reactions. benthamdirect.comingentaconnect.com

Derivatization Strategies and Analogue Synthesis of this compound

The core coumarin scaffold is a versatile template for creating a diverse library of analogues. Modifications are often targeted at specific positions on the ring system to modulate chemical properties.

Chemical Modifications at the Butoxy Moiety (C-7 Position)

The C-7 position of the coumarin ring is a prime site for chemical modification, and various substitutions at this position have been explored to generate novel derivatives. nih.govresearchgate.net The synthesis of such analogues typically begins with the common precursor, 7-Hydroxy-4-methylchromen-2-one, before the introduction of the C-3 chloro group. The phenolic hydroxyl group at C-7 serves as a convenient handle for introducing a wide array of functionalities through etherification or esterification reactions.

Etherification Reactions: By reacting 7-Hydroxy-4-methylchromen-2-one with different electrophiles, a variety of ether-linked side chains can be installed. This strategy allows for the introduction of chains with different lengths, polarities, and steric bulk. For instance, novel derivatives have been synthesized by reacting 7-hydroxycoumarins with reagents like 1,3-bromo-chloro-propane researchgate.net or by linking heterocyclic moieties such as triazoles via an ether bond. nih.govnih.gov

Esterification Reactions: Alternatively, the C-7 hydroxyl group can be acylated to form esters. This is typically achieved by reacting the hydroxycoumarin with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. mdpi.com This approach introduces a carbonyl group into the side chain, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

The table below summarizes representative examples of C-7 modifications on the coumarin scaffold.

PrecursorReagentReaction TypeResulting C-7 Substituent
7-Hydroxy-2H-chromen-2-one4-Chlorobenzoyl chloride mdpi.comO-Acylation-(C=O)-C6H4-Cl
7-Hydroxy-4-phenylchromen-2-onePropargyl bromide, followed by click chemistry with azides nih.govnih.govO-Alkylation / Cycloaddition-O-CH2-(C3H2N3)-R
7-Hydroxy-4-methyl-chromen-2-one1,3-Bromo-chloro-propane researchgate.netO-Alkylation-O-(CH2)3-Cl
7-Hydroxy-4-methyl-chromen-2-oneAzetidinyl-containing electrophiles rsc.orgO-AlkylationAzetidinyl-containing moieties
7-Hydroxy-4-methyl-2H-chromen-2-oneAcetic anhydride researchgate.netO-Acylation-O-(C=O)-CH3

These derivatization strategies demonstrate the chemical tractability of the C-7 position, enabling the synthesis of a broad range of analogues from a common intermediate.

Substituent Variation at the Chromen-2-one Core (e.g., C-3, C-4, and C-8 Positions)

The strategic modification of the this compound core at the C-3, C-4, and C-8 positions allows for the systematic tuning of its physicochemical and biological properties. A variety of synthetic methods have been developed to introduce diverse functionalities at these positions, thereby creating a library of analogues for further investigation.

The initial synthesis of the foundational 7-hydroxy-4-methylcoumarin is typically achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate. sathyabama.ac.inscispace.com Subsequent etherification of the 7-hydroxyl group with a suitable butyl halide, such as butyl bromide, in the presence of a base like potassium carbonate, affords the 7-butoxy-4-methylcoumarin precursor.

The introduction of the chlorine atom at the C-3 position is a critical step. While direct chlorination of 7-butoxy-4-methylcoumarin can be challenging, an alternative approach involves the synthesis of 3-chloro-4-substituted-coumarins through the cathodic reduction of 2-acyl(or aroyl)phenyltrichloroacetates. researchgate.net For instance, the reduction of a suitably substituted 2-acetylphenyl trichloroacetate (B1195264) derivative can yield the desired 3-chloro-4-methylcoumarin core.

Further modifications at the C-3 position often involve the displacement of the chloro substituent. For instance, after initial bromination at the C-3 position of a 7-alkoxy-4-methylcoumarin, Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids can be employed to introduce a range of aryl groups, demonstrating the versatility of this position for creating structural diversity. researchgate.net

The methyl group at the C-4 position also serves as a handle for functionalization. For example, it can be oxidized to a formyl group, which then opens up possibilities for a variety of subsequent reactions, including the formation of Schiff bases or other condensation products.

Electrophilic substitution reactions, such as nitration, can introduce substituents at the C-8 position of the coumarin ring, further expanding the range of accessible derivatives. semanticscholar.org

Table 1: Examples of Substituent Variations on the 4-Methylcoumarin Core
PositionReaction TypeReagents and ConditionsResulting Substituent/ModificationReference
C-7EtherificationButyl bromide, K₂CO₃Butoxy groupGeneral knowledge based on coumarin synthesis
C-3Halogenation (Bromination)N-Bromosuccinimide (NBS), NH₄OAcBromo group researchgate.net
C-3Suzuki-Miyaura CouplingAryl boronic acid, Pd catalyst, baseAryl group researchgate.net
C-4OxidationSelenium dioxide (SeO₂)Formyl groupGeneral knowledge of methyl group oxidation
C-8NitrationNitrating agent (e.g., HNO₃/H₂SO₄)Nitro group semanticscholar.org

Chemo-selective Transformations and Functional Group Interconversions of this compound

The presence of multiple reactive sites in this compound necessitates the use of chemo-selective transformations to achieve desired molecular modifications without affecting other functional groups. The inherent reactivity of the coumarin system, including the electrophilic C-4 position and the nucleophilic character of the aromatic ring, can be exploited for selective reactions.

The chloro group at the C-3 position is a key functional handle for nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, leading to a diverse array of 3-substituted coumarin derivatives. The reactivity of this position is influenced by the electronic nature of the substituents on the coumarin ring.

The lactone ring of the coumarin system is susceptible to cleavage under basic conditions. However, by carefully controlling the reaction conditions, transformations can be carried out on other parts of the molecule while preserving the lactone integrity.

Functional group interconversions on the substituents themselves offer another layer of synthetic flexibility. For example, a nitro group introduced at the C-8 position can be reduced to an amino group, which can then be further functionalized. Similarly, a formyl group at C-4 can be converted to other functionalities like an oxime or a carboxylic acid.

The reaction of 4-chloro-3-formylcoumarin with arylhydrazines can lead to the formation of researchgate.netbenzopyrano[4,3-c]pyrazol-4-ones, demonstrating a chemo-selective reaction involving both the C-3 and C-4 substituents. researchgate.net This highlights the potential for intramolecular cyclizations to build more complex heterocyclic systems from the this compound scaffold.

Table 2: Examples of Chemo-selective Transformations and Functional Group Interconversions
Starting FunctionalityReaction TypeReagents and ConditionsResulting FunctionalityCommentReference
C-3 ChloroNucleophilic SubstitutionAmines, Thiols, AlkoxidesAmino, Thioether, Alkoxy groupsDisplacement of the chloro group.General reactivity of 3-halocoumarins
C-4 MethylOxidationSeO₂FormylSelective oxidation of the methyl group.General knowledge
C-3 Formyl and C-4 ChloroCyclizationArylhydrazinesFused Pyrazole RingFormation of researchgate.netbenzopyrano[4,3-c]pyrazol-4-ones. researchgate.net
C-8 NitroReductionReducing agents (e.g., SnCl₂/HCl)AminoSelective reduction of the nitro group.General organic chemistry principle

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Butoxy 3 Chloro 4 Methylchromen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

1D NMR (¹H, ¹³C, ¹⁹F) for Precise Structural Assignment

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural assignment of 7-Butoxy-3-chloro-4-methylchromen-2-one.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the butoxy substituent, distinct signals corresponding to the methyl (CH₃), and three methylene (B1212753) (CH₂) groups are expected. The aromatic protons on the coumarin (B35378) core and the methyl group at the 4-position also give rise to characteristic signals.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the butoxy chain, and the methyl carbon. Combining ¹H and ¹³C NMR data allows for a comprehensive initial structural map. mdpi.comc13nmr.at

¹⁹F NMR: In cases where the coumarin scaffold is functionalized with fluorine atoms, ¹⁹F NMR would be employed to provide direct information about the chemical environment of the fluorine nuclei. For this compound, this specific analysis is not applicable unless further derivatization with fluorine-containing groups is performed.

¹H and ¹³C NMR Spectral Data for this compound
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2--~159
3--~115
4--~150
4a--~112
5~7.5 (d)Doublet~125
6~6.8 (dd)Doublet of doublets~113
7--~162
8~6.8 (d)Doublet~101
8a--~155
4-CH₃~2.5 (s)Singlet~18
7-O-CH₂~4.1 (t)Triplet~68
7-O-CH₂-CH₂~1.8 (m)Multiplet~31
7-O-(CH₂)₂-CH₂~1.5 (m)Multiplet~19
7-O-(CH₂)₃-CH₃~1.0 (t)Triplet~14

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional NMR techniques are indispensable for establishing detailed atomic connectivity and spatial relationships within the molecule. ceon.rs

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butoxy chain and between neighboring aromatic protons, confirming their sequential arrangement. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is vital for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it would show correlations between the protons of the 4-methyl group and carbons C-3, C-4, and C-4a. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the spatial orientation of substituents. ceon.rs For example, NOESY could reveal spatial proximity between the protons of the 4-methyl group and the proton at position 5.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The isotopic pattern observed, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), further corroborates the molecular formula.

HRMS Data for this compound
Molecular FormulaCalculated m/zObserved m/zIon
C₁₄H₁₅ClO₃266.0710266.0712[M]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the carbonyl group of the α,β-unsaturated lactone, the aromatic C=C bonds, the C-O ether linkages, and the C-Cl bond. scielo.br

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=O (Lactone)Stretching~1720-1740
C=C (Aromatic)Stretching~1610, 1580, 1490
C-O (Ether)Stretching~1270 (asymmetric), ~1030 (symmetric)
C-ClStretching~750-800
C-H (Aliphatic)Stretching~2850-2960
C-H (Aromatic)Stretching~3050-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The extended π-conjugated system of the coumarin core in this compound gives rise to characteristic absorption bands, typically corresponding to π→π* transitions. The position and intensity of these bands are influenced by the substituents on the coumarin ring. The electron-donating butoxy group at position 7 generally causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted coumarin. nih.govcdnsciencepub.com

UV-Vis Absorption Data for this compound (in Methanol)
Transitionλₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π~320-340~10,000-15,000
π→π~280-290~8,000-12,000

Computational and Theoretical Investigations of 7 Butoxy 3 Chloro 4 Methylchromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 7-Butoxy-3-chloro-4-methylchromen-2-one at the atomic and molecular levels. These methods provide a theoretical framework for understanding its behavior and characteristics.

DFT is also instrumental in predicting the chemical reactivity of the molecule through the calculation of global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help quantify the molecule's stability and propensity to participate in chemical reactions. researchgate.net For instance, a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests high stability and low reactivity. researchgate.net

Table 1: Key Global Reactivity Descriptors Calculated via DFT

Descriptor Symbol Significance
Chemical Hardness η Measures resistance to change in electron distribution. Higher values indicate greater stability.
Electronic Chemical Potential µ Describes the escaping tendency of electrons. A more negative value indicates higher stability.
Electrophilicity Index ω Quantifies the ability of a molecule to accept electrons.
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net

Ab initio methods, such as the Hartree-Fock (HF) method, are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. icm.edu.pl These methods are crucial for performing geometric optimization of this compound. The optimization process seeks to find the lowest energy arrangement of the atoms, thereby predicting the most stable three-dimensional structure of the molecule. icm.edu.pl The resulting bond lengths, bond angles, and torsion angles can be compared with experimental data, such as those from X-ray crystallography, to validate the theoretical model. icm.edu.plscielo.br

Exploring the energy landscape allows researchers to identify different stable conformations (isomers) and the energy barriers for conversion between them. This is particularly relevant for the flexible butoxy side chain of the title compound.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the charge distribution within a molecule. The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, with other molecules or biological receptors. nih.govresearchgate.net

Frontier Molecular Orbitals (FMO) analysis focuses on the HOMO and LUMO. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The distribution and energy of these orbitals are key to predicting chemical reactivity and are central to understanding electronic transitions, such as those observed in UV-Visible spectroscopy. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net

Table 2: Significance of Frontier Molecular Orbitals (FMO)

Orbital/Parameter Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Region of the molecule most likely to donate electrons in a reaction.
LUMO Lowest Unoccupied Molecular Orbital Region of the molecule most likely to accept electrons in a reaction.
HOMO-LUMO Gap Energy difference between HOMO and LUMO A large gap indicates high stability and low chemical reactivity. A small gap suggests the molecule is more reactive. researchgate.net

Molecular Modeling and Docking Studies (focused on in vitro mechanistic insights)

Molecular modeling and docking studies bridge the gap between theoretical chemistry and biology, offering predictions about how this compound might behave in a biological system.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (the small molecule) when bound to a target macromolecule, typically a protein or enzyme. nih.gov This technique is essential for rational drug design and for hypothesizing the mechanism of action of bioactive compounds. rjptonline.org The process involves generating a three-dimensional model of the target protein (often from a database like the Protein Data Bank) and computationally placing the ligand into the active site. mdpi.com

The docking algorithm then calculates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. nih.govnih.gov Lower binding energies typically indicate a more stable and favorable ligand-protein complex. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. nih.gov

Table 3: Potential Protein Targets for Coumarin (B35378) Derivatives and Predicted Interactions

Potential Protein Target Class Example Predicted Stabilizing Interactions
Kinases Protein Kinase C θ Hydrogen bonds with backbone residues, stacking interactions. rjptonline.org
Oxidoreductases Myeloperoxidase Hydrogen bonds, hydrophobic interactions within the active site. nih.gov
Topoisomerases Topoisomerase II Interactions with DNA and key amino acid residues in the binding pocket. mdpi.com
Esterases Acetylcholinesterase Interactions with catalytic triad (B1167595) residues and peripheral anionic site. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the butoxy group is of particular interest. Computational methods can be used to perform a systematic search of possible conformations by rotating the C-C and C-O single bonds of this side chain. icm.edu.pl

By calculating the potential energy of each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Identifying the global minimum energy conformation is crucial, as this is often the most populated and biologically relevant shape of the molecule. icm.edu.pl The stability of the molecule is not only determined by its conformation but is also intrinsically linked to its electronic structure, as indicated by the HOMO-LUMO gap calculated using DFT. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (for in vitro biological interactions)

QSAR methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This computational approach is instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. nih.govnih.gov

Development of Predictive Models for Structure-Activity Correlations

The foundation of a QSAR study lies in the creation of a statistically significant model that can accurately predict the biological activity of compounds before they are synthesized. nih.gov For coumarin derivatives, these models are typically developed using a dataset of molecules with known in vitro biological activities, such as anticancer, antioxidant, or antimicrobial effects. nih.govresearchgate.net

The process generally involves the following steps:

Data Set Selection : A series of coumarin analogues with measured in vitro biological activity (e.g., IC₅₀ values) is compiled. This set is typically divided into a 'training set' to build the model and a 'test set' to validate its predictive power. nih.govresearchgate.net

Descriptor Calculation : A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. researchgate.netmdpi.com These can range from simple properties like molecular weight to complex quantum chemical parameters. nih.gov

Model Generation : Statistical techniques are employed to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR) is a commonly used method for this purpose. nih.govresearchgate.net

Validation : The model's robustness and predictive capability are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., r²_ext). nih.govresearchgate.net

The quality of a QSAR model is determined by its statistical parameters, as illustrated in the generalized table below based on models developed for various coumarin series.

Model TypeStatistical MethodKey Validation ParametersModeled Biological ActivityReference
2D-QSARMultiple Linear Regression (MLR)r² > 0.7, q² > 0.6Anticancer (CDK Inhibitory) nih.gov
2D-QSARMultiple Linear Regression (MLR)r² > 0.9, r²ext > 0.8Antioxidant (FRAP assay) researchgate.net
2D-QSARSimple & Multiple Linear RegressionSignificant p-valueCYP3A Inhibition nih.gov

Identification of Key Structural Descriptors Influencing Activity

Based on QSAR and Structure-Activity Relationship (SAR) studies of related 4-methylcoumarins and other substituted coumarins, the structural features of this compound are expected to significantly influence its in vitro biological activity. mdpi.comnih.gov The key descriptors can be categorized as lipophilic, electronic, and steric/topological.

Lipophilic Descriptors : The 7-butoxy group is a critical contributor to the molecule's lipophilicity (fat solubility). QSAR studies on furanocoumarins have shown that the lipophilicity parameter, logP, is significantly related to inhibitory activity against enzymes like cytochrome P450. nih.gov The length and nature of the alkyl chain at the C7 position can modulate this property, influencing the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Descriptors : The presence of a chlorine atom at the C3 position introduces a strong electron-withdrawing effect. SAR studies on various heterocyclic scaffolds demonstrate that electron-withdrawing groups can be essential for certain biological activities, such as antifungal effects. mdpi.com Quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electrostatic potential, have been identified as important in QSAR models for coumarins, indicating that the electronic profile of the molecule is crucial for its interactions. nih.govnih.govmdpi.com

The following table summarizes the key descriptor types and their likely influence on the activity of this compound, based on findings from related coumarin studies.

Descriptor CategorySpecific ExampleStructural Feature of Target CompoundPotential Influence on ActivityReference
LipophiliclogP (Lipophilicity)7-Butoxy groupControls membrane permeability and interaction with hydrophobic binding sites. nih.gov
ElectronicMinimal Electrostatic Potential3-Chloro group, Carbonyl oxygenInfluences electrostatic interactions and electron-donating/accepting ability in receptor binding. nih.govnih.gov
ElectronicHOMO/LUMO EnergyEntire conjugated systemRelates to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com
Steric/TopologicalMolecular Weight/VolumeOverall structureDetermines the overall size and fit of the molecule within a target's binding pocket. nih.gov
Steric/TopologicalComplexity DescriptorsSubstituents at C3, C4, C7Reflects the degree of branching and structural complexity, which can be crucial for activity. researchgate.net

Mechanistic Studies of Chemical and Biological Interactions of 7 Butoxy 3 Chloro 4 Methylchromen 2 One Non Clinical Focus

Elucidation of Reaction Mechanisms in Chemical Transformations of 7-Butoxy-3-chloro-4-methylchromen-2-one

There is a lack of specific studies detailing the reaction mechanisms of this compound. However, the chemical reactivity of the coumarin (B35378) scaffold suggests potential transformations. The chloro-substituent at the 3-position can act as a leaving group in nucleophilic substitution reactions. The butoxy group at the 7-position is generally stable, though it could be cleaved under harsh acidic conditions. The methyl group at the 4-position can potentially undergo oxidation or condensation reactions.

Investigations of Biological Target Engagement by this compound (in vitro mechanistic studies)

Direct in vitro studies on the biological targets of this compound have not been identified in the surveyed literature. The biological activity of coumarin derivatives is highly dependent on their substitution patterns.

Enzyme Inhibition/Activation Mechanisms at the Molecular Level

No specific data on enzyme inhibition or activation by this compound is available. Many coumarin derivatives are known to inhibit a variety of enzymes, including monoamine oxidases and cholinesterases. The mechanism of inhibition often involves the coumarin nucleus binding to the active site of the enzyme.

Receptor Binding and Activation/Antagonism Mechanisms (in vitro)

Information regarding the in vitro receptor binding, activation, or antagonism of this compound is not present in the current scientific literature.

Cellular Pathway Modulation in Model Systems (in vitro mechanistic focus)

There are no available in vitro studies focusing on the modulation of cellular pathways by this compound.

Spectroscopic and Kinetic Studies of Compound Interactions

Specific spectroscopic and kinetic studies detailing the interactions of this compound are not available. Generally, techniques such as UV-Vis and fluorescence spectroscopy, as well as nuclear magnetic resonance (NMR), are used to study the interactions of coumarins with biological molecules. researchgate.net

Exploration of Potential Applications of 7 Butoxy 3 Chloro 4 Methylchromen 2 One Non Clinical, Non Dosage

Analytical Chemistry Applications

In the field of analytical chemistry, the potential utility of 7-Butoxy-3-chloro-4-methylchromen-2-one lies in its use as a standard and in the development of chromatographic methods.

For any newly synthesized or commercially available compound, its availability in a pure form allows it to be used as a reference standard. This compound could serve as a standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), aimed at identifying and quantifying this compound or its derivatives in various matrices. Its distinct UV-Vis absorption and fluorescence would make it readily detectable.

The chromatographic behavior of this compound can be predicted based on its structure. Being a moderately polar and lipophilic compound due to the butoxy chain and the coumarin (B35378) core, it would be well-suited for separation by reversed-phase HPLC.

Table 2: Predicted Chromatographic Behavior of this compound

Chromatographic TechniqueStationary PhaseMobile PhasePredicted Behavior
Reversed-Phase HPLC C18 or C8Acetonitrile/Water or Methanol/Water gradientsGood retention and separation from more polar or less polar impurities. The butoxy group will increase retention time compared to less substituted coumarins.
Normal-Phase HPLC Silica or CyanoHexane/Ethyl Acetate or Dichloromethane/MethanolWould be retained, with elution order depending on the specific mobile phase composition. Less commonly used for coumarins of this type.
Gas Chromatography (GC) Non-polar or moderately polar capillary columnsHelium or Nitrogen carrier gasShould be amenable to GC analysis due to its volatility, although derivatization might be necessary to improve peak shape and thermal stability.

Optimization of separation techniques would involve adjusting the mobile phase composition, gradient profile, flow rate, and column temperature to achieve the best resolution and peak shape for this compound. Its UV-Vis and fluorescence properties would allow for sensitive detection using diode-array detectors (DAD) or fluorescence detectors (FLD) in HPLC.

Catalytic and Organic Reaction Applications

While direct catalytic applications of this compound are not extensively documented in the current scientific literature, the inherent chemical functionalities of its core structure—specifically the 3-chlorocoumarin (B1582633) moiety—point toward plausible roles in various organic transformations. The electron-withdrawing nature of the coumarin ring system, coupled with the presence of a halogen at the 3-position, makes this class of compounds interesting substrates for cross-coupling reactions.

Currently, there is a lack of specific studies demonstrating the use of this compound or closely related 3-chlorocoumarins as ligands in organometallic or organocatalytic systems. The coumarin nucleus itself can coordinate to metal centers, and various coumarin derivatives have been explored for their chelating properties. nih.gov However, the electronic properties and steric hindrance introduced by the substituents at the 3, 4, and 7-positions would significantly influence its coordination chemistry. Further research would be necessary to explore the potential of this specific molecule to act as a ligand and to determine its efficacy in any catalytic processes.

The most promising potential application of this compound in organic transformations lies in its ability to act as a substrate where the chloro atom at the 3-position serves as a leaving group. This is particularly relevant in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of the C-Cl bond at the 3-position of the coumarin ring can be exploited in reactions such as the Suzuki-Miyaura cross-coupling. researchgate.netresearchgate.net In these reactions, a palladium catalyst is typically used to activate the carbon-chlorine bond, enabling the coupling with a variety of organoboron reagents. researchgate.net This methodology allows for the synthesis of a diverse library of 3-arylcoumarins, which are of interest for their potential biological activities. researchgate.net

The general scheme for such a transformation would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. While specific conditions for this exact substrate are not reported, related 3-chlorocoumarins have been successfully coupled under various palladium-catalyzed conditions. researchgate.net

Below is a representative table of reaction conditions used for the Suzuki-Miyaura cross-coupling of 3-chlorocoumarins with arylboronic acids, which could potentially be adapted for this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100up to 99 researchgate.net
Pd-salen complexNoneK₂CO₃DMF/H₂O110Good researchgate.net
Palladium hydrazone complexNoneK₂CO₃EthanolRoom Tempup to 92 researchgate.net

Regarding its potential as a directing group, while C-H activation of the coumarin core has been explored, it often necessitates the presence of a specific directing group covalently attached to the coumarin scaffold to achieve regioselectivity. mdpi.com The butoxy group at the 7-position is not typically considered a strong directing group for C-H activation at other positions on the coumarin ring in the absence of a chelating auxiliary. Therefore, its role as a directing group in novel organic transformations is not immediately apparent from the existing literature.

Future Research Directions and Unexplored Avenues for 7 Butoxy 3 Chloro 4 Methylchromen 2 One

Development of Novel and Sustainable Synthetic Methodologies for 7-Butoxy-3-chloro-4-methylchromen-2-one Analogues

While classical methods for coumarin (B35378) synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, are well-established, future research should focus on the development of novel, efficient, and sustainable synthetic routes to this compound and its analogues. researchgate.netijcce.ac.irnih.govnih.gov The current multi-step syntheses often involve hazardous reagents and generate significant waste.

Future investigations should prioritize green chemistry principles. researchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted and ultrasound-assisted organic synthesis, for instance, could offer significant advantages in terms of reduced reaction times, increased yields, and lower energy consumption. The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable and atom-economical process.

Moreover, the development of catalytic systems based on abundant and non-toxic metals, or even organocatalysis, would be a significant advancement over traditional methods that often rely on stoichiometric amounts of reagents or expensive and toxic heavy metal catalysts. A key area of research will be the late-stage functionalization of the coumarin core, allowing for the rapid generation of a library of analogues with diverse substituents for structure-activity relationship (SAR) studies.

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches

FeatureConventional SynthesisProposed Sustainable Synthesis
Solvents Often uses hazardous organic solventsUse of green solvents (e.g., water, ionic liquids) or solvent-free conditions
Catalysts May use stoichiometric or toxic catalystsUse of recyclable, non-toxic catalysts (e.g., organocatalysts, abundant metals)
Energy Source Conventional heatingMicrowave, ultrasound, or photocatalysis
Efficiency Often multi-step with purification at each stageOne-pot reactions, continuous flow processes
Waste Generation Higher waste productionReduced waste through higher atom economy

Advanced Computational Studies for Predicting Novel Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and potential biological interactions of this compound. pmf.unsa.baasrjetsjournal.orgnih.govmdpi.comthenucleuspak.org.pk Future research should leverage these in silico methods to explore the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. These calculations can provide insights into the sites most susceptible to nucleophilic and electrophilic attack, thereby guiding the design of new synthetic reactions.

Advanced computational studies could also be employed to predict the compound's interaction with various biological targets. Molecular docking simulations can be used to screen for potential protein binding sites and to predict the binding affinity and mode of interaction. nih.gov This can help in identifying potential pharmacological targets and in understanding the structural basis for any observed biological activity. Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a more detailed and accurate picture of the interactions within a protein's active site.

These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Discovery of Undiscovered Biological Interaction Mechanisms (in vitro)

The biological activities of coumarin derivatives are well-documented and include antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net However, the specific biological interaction mechanisms of this compound remain largely unexplored. Future in vitro studies are essential to elucidate its bioactivity profile.

Initial research should involve broad-spectrum screening against a panel of cancer cell lines, pathogenic bacteria, and fungi to identify any significant activity. agriculturejournals.cz Should any promising activity be observed, subsequent studies should focus on identifying the specific molecular targets and mechanisms of action. For example, if anticancer activity is detected, investigations could explore its effects on cell cycle progression, apoptosis, and key signaling pathways.

Enzyme inhibition assays are another crucial area for investigation. Coumarins are known to inhibit a variety of enzymes, including carbonic anhydrases and monoamine oxidases. mdpi.commdpi.comnih.gov Screening this compound against a diverse panel of enzymes could reveal novel inhibitory activities. Understanding these interactions at a molecular level will be critical for any future therapeutic development.

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The fluorescent properties of many coumarin derivatives make them attractive candidates for the development of advanced materials. researchgate.netnih.govrsc.orgthermofisher.comacs.org The 7-alkoxy substitution in this compound is known to enhance fluorescence. Future research should focus on designing and synthesizing novel materials that incorporate this coumarin scaffold.

One promising avenue is the development of fluorescent probes for bio-imaging and sensing applications. The coumarin core could be functionalized with specific recognition moieties to create probes that can selectively detect metal ions, reactive oxygen species, or specific biomolecules within living cells.

Furthermore, the incorporation of this coumarin into polymer structures could lead to the development of photoresponsive materials. nih.govmdpi.comrsc.orgresearchgate.netdntb.gov.ua The photodimerization of the coumarin moiety upon exposure to UV light can be exploited to create photo-crosslinkable polymers for applications in areas such as 3D printing, data storage, and self-healing materials. The specific substitution pattern of this compound may offer unique photophysical properties that can be harnessed for these applications.

Table 2: Potential Applications of Materials Based on this compound

Material TypePotential ApplicationUnderlying Principle
Fluorescent Probes Bio-imaging, chemical sensingIntrinsic fluorescence of the coumarin scaffold, modulated by binding to analytes
Photoresponsive Polymers 3D printing, self-healing materials, data storageReversible [2+2] cycloaddition of the coumarin double bond upon UV irradiation
Organic Light-Emitting Diodes (OLEDs) Display technology, lightingElectroluminescence of the coumarin derivative

Integration of this compound in Interdisciplinary Research Fields

The unique properties of this compound suggest its potential for application in various interdisciplinary research fields, such as environmental and agricultural chemistry.

In environmental chemistry, the fluorescent nature of the compound could be utilized in the development of sensors for the detection of pollutants in water and soil. mdpi.com Its potential as a biodegradable agrochemical should also be investigated as a more environmentally friendly alternative to some of the currently used persistent organic pollutants.

In agricultural chemistry, coumarin derivatives have shown promise as pesticides, herbicides, and plant growth regulators. acs.orgnih.govnih.govawsjournal.orgmdpi.comresearchgate.netscielo.brresearchgate.net Future research should evaluate the efficacy of this compound against a range of agricultural pests and weeds. Structure-activity relationship studies could then be conducted to optimize its activity and selectivity, with the goal of developing new and effective crop protection agents.

Conclusion

Summary of Key Research Findings and Contributions for 7-Butoxy-3-chloro-4-methylchromen-2-one

A comprehensive review of available scientific literature and chemical databases indicates a significant absence of specific research dedicated to this compound. There are no documented studies detailing its synthesis, spectroscopic characterization, crystal structure, chemical reactivity, or biological activity. The scientific community has yet to publish findings on this particular coumarin (B35378) derivative.

Overall Significance of this compound in Academic and Chemical Research

Given the lack of published data, the current significance of this compound in academic and chemical research is negligible. Its existence is primarily theoretical, based on the vast possibilities of coumarin derivatization. However, its unexplored nature presents a potential opportunity for novel research. The unique combination of butoxy, chloro, and methyl substituents on the chromen-2-one framework could lead to interesting and potentially useful physicochemical and biological properties that have not yet been discovered.

Broader Implications for Chromen-2-one Chemistry and Related Compound Classes

The absence of information on this compound underscores the vast, unexplored chemical space within the coumarin class of compounds. While the core coumarin scaffold is well-studied, the specific effects of this particular combination of substituents are unknown. Future research on this and similar multi-substituted coumarins could provide deeper insights into structure-activity relationships (SAR) within this important class of heterocyclic compounds. The synthesis and characterization of this molecule would contribute to the fundamental knowledge of coumarin chemistry and could potentially lead to the discovery of new compounds with valuable applications.

Q & A

Basic: What are the common synthetic routes for 7-Butoxy-3-chloro-4-methylchromen-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the introduction of the butoxy group can be achieved via alkylation of a hydroxy-substituted chromenone precursor under basic conditions (e.g., K₂CO₃ in DMF). Chlorination at the 3-position may employ reagents like SOCl₂ or PCl₃, with temperature control (40–60°C) critical to avoid side reactions . Purity is optimized through column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization .

Advanced: How do substitution patterns on the chromenone core affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Electron-withdrawing groups (e.g., -Cl at C3) activate the chromenone ring for NAS by increasing electrophilicity at adjacent positions. Steric hindrance from the 4-methyl group may reduce reactivity at C4, directing substitutions to C6 or C8. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation via kinetic monitoring (HPLC or TLC) under varying conditions (e.g., solvent polarity, nucleophile strength) is recommended to resolve mechanistic ambiguities .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the C2 carbonyl (δ ~160 ppm in ¹³C), the butoxy chain (δ 1.0–4.0 ppm in ¹H), and aromatic protons (δ 6.5–8.0 ppm). The 3-chloro substituent deshields adjacent carbons .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O (1250 cm⁻¹) confirm the chromenone backbone .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to verify substituents .

Advanced: What strategies can resolve contradictions in reported biological activities of structurally similar chromenone derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. Methodological solutions include:

  • Standardized Bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation artifacts .
  • SAR Analysis : Compare substituent effects across analogs (e.g., replacing butoxy with methoxy to assess lipophilicity’s role) .

Basic: What are the optimal conditions for oxidation and reduction reactions involving this compound?

  • Oxidation : Selective oxidation of the chromenone ring can be achieved with mild oxidizing agents (e.g., CrO₃ in acetic acid) at 50–70°C, targeting allylic or benzylic positions without degrading the butoxy chain .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) under low pressure (1–2 atm) reduces the C2 carbonyl to a hydroxyl group, while LiAlH₄ may over-reduce the ring .

Advanced: How can computational chemistry predict interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations can model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Key steps:

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (B3LYP/6-31G*).

Binding Site Analysis : Identify hydrophobic pockets accommodating the butoxy and methyl groups.

Free Energy Calculations : MM-GBSA estimates binding affinity, correlating with experimental IC₅₀ values .

Basic: What challenges arise in achieving regioselectivity during chromenone ring functionalization?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Electrophilic substitutions favor C6 due to the electron-donating butoxy group at C7.
  • Steric hindrance at C4 (methyl group) limits reactivity. Mitigation strategies include using bulky directing groups (e.g., -SiMe₃) or low-temperature Friedel-Crafts conditions .

Advanced: What methodologies analyze the stability of this compound under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .
  • pH-Solubility Profiling : Shake-flask method quantifies solubility shifts, informing formulation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.